

# Application Note: Preparation of ZSTK474 Stock Solution in DMSO

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of **ZSTK474**, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, activity, and reproducibility of experimental results.

## **ZSTK474** Physicochemical Properties

**ZSTK474** is an s-triazine derivative that acts as an ATP-competitive inhibitor of all four class I PI3K isoforms  $(\alpha, \beta, \delta, \gamma)[1][2]$ . Its properties are summarized below.

Property	Value
Molecular Formula	C19H21F2N7O2[3][4]
Molecular Weight	417.41 g/mol [3][5]
CAS Number	475110-96-4[3][4]
Appearance	White to off-white solid[3]

### Solubility and Storage Recommendations

Proper storage is critical to maintain the stability and activity of **ZSTK474**. It is highly recommended to use fresh, anhydrous DMSO for reconstitution, as hygroscopic (moisture-



absorbing) DMSO can significantly reduce solubility[3][5].

Form	Solvent	Solubility Range	Storage Temperature	Stability
Powder	-	-	-20°C	≥ 3 years[1][3][5]
4°C	~2 years[1][3]			
Stock Solution	DMSO	15 - 33.33 mg/mL (approx. 36 - 80 mM)[3][4]	-80°C	Up to 2 years[3] [5]
-20°C	1 month to 1 year[1][3][5]			

Note: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is essential to aliquot the stock solution into single-use volumes before storage[3][5].

# Experimental Protocol: Preparation of a 10 mM ZSTK474 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Calculations can be adjusted for different desired concentrations.

#### Materials:

- ZSTK474 powder
- Anhydrous or high-purity dimethyl sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile, amber glass vial or polypropylene tube
- Sterile, single-use aliquot tubes
- Vortex mixer



- Ultrasonic bath (optional, for enhancing solubility)[3][6]
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for **ZSTK474**. Handle the chemical compound in a fume hood or designated containment area. Wear appropriate PPE to avoid inhalation, ingestion, or direct contact.

#### Procedure:

- Equilibration: Allow the vial of **ZSTK474** powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture[7].
- Weighing: Tare the sterile vial on the analytical balance. Carefully weigh 4.17 mg of ZSTK474 powder and transfer it into the vial.
- Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the ZSTK474 powder. This will yield a final concentration of 10 mM.
- Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If solubility issues persist, briefly warm the solution to 37°C and sonicate in an ultrasonic bath until the solution is clear[6].
- Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (amber) or covered sterile tubes. The aliquot volume should be appropriate for your typical experimental needs to minimize waste.
- Storage: Label the aliquots clearly with the compound name, concentration, date, and initials. Store immediately at -80°C for long-term stability or at -20°C for shorter-term use[3].

Stock Solution Calculation Table:



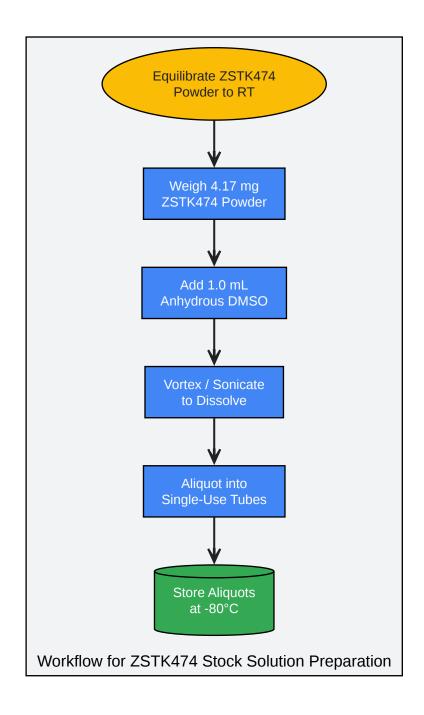
Desired Concentration	Mass of ZSTK474 (for 1 mL DMSO)
1 mM	0.417 mg
5 mM	2.087 mg
10 mM	4.174 mg
50 mM	20.87 mg

Calculation based on Molecular Weight = 417.41 g/mol.

## **Visualization of Experimental Workflow**

The following diagram illustrates the key steps for preparing the **ZSTK474** stock solution.





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Caption: Workflow for preparing **ZSTK474** stock solution.

# Mechanism of Action: PI3K Signaling Pathway Inhibition

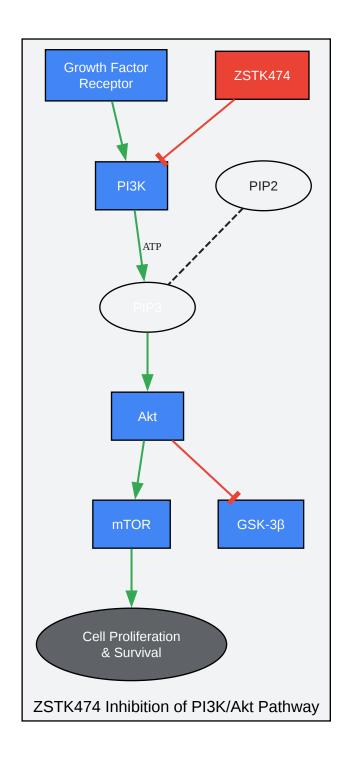






**ZSTK474** is a pan-inhibitor of class I PI3K isoforms[1][3]. By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3)[2][8][9]. This action blocks the activation of downstream effectors like Akt and mTOR, ultimately inhibiting signaling pathways that promote cell proliferation, growth, and survival[8][9][10]. **ZSTK474** has been shown to decrease the phosphorylation of Akt, GSK-3β, and other downstream components involved in cell cycle progression[5][8].





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